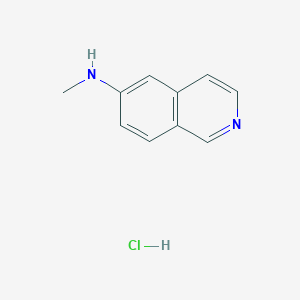

N-Methylisoquinolin-6-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Methylisoquinolin-6-amine hydrochloride is a chemical compound with the CAS Number: 2344680-00-6 . It has a molecular weight of 194.66 . The IUPAC name for this compound is N-methylisoquinolin-6-amine hydrochloride . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for N-Methylisoquinolin-6-amine hydrochloride is1S/C10H10N2.ClH/c1-11-10-3-2-9-7-12-5-4-8 (9)6-10;/h2-7,11H,1H3;1H . This code provides a textual representation of the molecular structure. Physical And Chemical Properties Analysis

N-Methylisoquinolin-6-amine hydrochloride is a powder that is stored at room temperature . Its molecular weight is 194.66 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Pharmacological Effects on Blood Pressure and Smooth Muscle

Research has shown that isoquinolines, including N-Methyl derivatives, exhibit significant action on blood pressure, respiration, and smooth muscle. These compounds' pressor activity, which raises blood pressure, is associated with secondary amines. Interestingly, hydroxy groups enhance pressor action, while methoxy and ethoxy groups decrease it. Moreover, respiratory stimulation was frequently observed with N-Methyl derivatives. The effects on smooth muscle and autonomic nervous system activities further highlight the compounds' potential for studying cardiovascular and respiratory pharmacology (Fassett & Hjort, 1938).

Chemical Synthesis and Fluorescence Sensing

The synthesis of optically active α-substituted N-hydroxylamines and their efficiency in producing N-hydroxy tetrahydroisoquinoline derivatives have been documented. These derivatives are crucial for synthesizing various isoquinoline alkaloids, showcasing the chemical versatility of N-Methylisoquinolin-6-amine; hydrochloride derivatives for producing biologically significant molecules (Murahashi, Sun, & Tsuda, 1993). Additionally, studies on 4-methyl-2-((quinolin-6-ylimino)methyl)phenol (6-QMP) have demonstrated its dual fluorescence chemosensor properties for Al3+ and Zn2+ ions, indicating potential applications in environmental monitoring and biochemical assays (Hazra et al., 2018).

Role in Alkaloid Biosynthesis

The isolation and characterization of N-methyltransferase enzymes from opium poppy involved in the biosynthesis of magnoflorine, a quaternary aporphine alkaloid, highlight the biological significance of N-methylation in plant alkaloid metabolism. This enzymatic activity suggests a broader role for N-Methylisoquinolin-6-amine derivatives in the biosynthetic pathways of medically relevant plant metabolites (Morris & Facchini, 2016).

Neuroprotective Potential

Studies have identified endogenous tetrahydroisoquinolines in the rat brain, implicating them as potential neurotoxic substances that could induce parkinsonism. This discovery points towards the importance of N-Methylisoquinolin-6-amine derivatives in neuroscientific research, particularly in understanding neurodegenerative diseases and developing neuroprotective therapies (Kohno, Ohta, & Hirobe, 1986).

Safety and Hazards

N-Methylisoquinolin-6-amine hydrochloride has been classified with the GHS07 pictogram . The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, ensuring adequate ventilation, and using personal protective equipment .

Properties

IUPAC Name |

N-methylisoquinolin-6-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.ClH/c1-11-10-3-2-9-7-12-5-4-8(9)6-10;/h2-7,11H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOMSULQNLPMOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC2=C(C=C1)C=NC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-2-(difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B2700591.png)

![3-(Tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2700600.png)

![4-[(tert-Butyldimethylsilyl)oxy]-2-methylpent-1-en-3-one](/img/structure/B2700606.png)

![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(2-methylpiperidin-1-yl)methanone](/img/structure/B2700608.png)

![N1-cyclopentyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2700609.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2700612.png)